ARSENOCHOLINE BROMIDE
Overview
Description
ARSENOCHOLINE BROMIDE is an organoarsenic compound with the molecular formula C5H14AsBrO It is a quaternary arsonium salt, characterized by the presence of a hydroxyethyl group attached to the arsenic atom
Mechanism of Action
Target of Action
Arsenic compounds are known to interact with thiol groups (–sh) that are frequently located at the active sites of enzymes, disrupting their catalytic activities .
Mode of Action
Arsenic compounds, in general, can undergo a series of redox reactions, resistance mechanisms, and methylation/demethylation processes . These processes can lead to the formation of various arsenic metabolites .
Biochemical Pathways
Arsenocholine Bromide may be involved in several biochemical pathways. Arsenate, a pentavalent inorganic arsenic compound, can be biotransformed into As-containing ribosides (arsenosugars), which uniquely contain ribose in their molecules . Arsenosugars within dead algae are most likely biotransformed by microbial activity into arsenobetaine (a major arsenic compound in marine animals) via arsenocholine .
Result of Action
Arsenic compounds can have a wide range of effects, including disruption of enzyme activity and potential toxicity .
Biochemical Analysis
Biochemical Properties
Arsenocholine Bromide is an organoarsenic compound . It is known to be involved in the metabolism of arsenic, a toxic metalloid. Arsenocholine is rapidly metabolized to arsenobetaine, which is essentially harmless .
Cellular Effects
It can damage DNA, deregulate the cell cycle, stimulate angiogenesis, block apoptosis and lead to cancer
Molecular Mechanism
Arsenic compounds are known to interact with thiol groups (–SH) that are frequently located at the active sites of enzymes, disrupting their catalytic activities
Temporal Effects in Laboratory Settings
Information on the temporal effects of this compound in laboratory settings is limited. Arsenic compounds are known to exhibit varying effects over time, depending on their form and concentration .
Dosage Effects in Animal Models
Arsenic compounds are known to have varying effects at different dosages, with potential toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in the metabolism of arsenic. Arsenocholine is rapidly metabolized to arsenobetaine .
Transport and Distribution
Arsenic compounds are known to be transported and distributed within cells and tissues, with potential interactions with various transporters or binding proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ARSENOCHOLINE BROMIDE typically involves the reaction of trimethylarsine with ethylene oxide in the presence of hydrobromic acid. The reaction proceeds as follows: [ \text{(CH}_3\text{)}_3\text{As} + \text{C}_2\text{H}_4\text{O} + \text{HBr} \rightarrow \text{(CH}_3\text{)}_3\text{AsCH}_2\text{CH}_2\text{OHBr} ]
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions: ARSENOCHOLINE BROMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenic oxides.
Reduction: Reduction reactions can convert it back to trimethylarsine.
Substitution: The hydroxyethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Substitution reactions often require catalysts and specific solvents to proceed efficiently.
Major Products:
Oxidation: Arsenic oxides and other oxidized derivatives.
Reduction: Trimethylarsine and related compounds.
Substitution: Various substituted arsonium salts depending on the reactants used.
Scientific Research Applications
ARSENOCHOLINE BROMIDE has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial agent.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
(2-Hydroxyethyl)triphenylphosphonium bromide: Similar structure but with a phosphonium center instead of an arsonium center.
(2-Hydroxyethyl)trimethylphosphonium bromide: Another quaternary phosphonium salt with similar properties.
Uniqueness: ARSENOCHOLINE BROMIDE is unique due to the presence of the arsenic atom, which imparts distinct chemical and biological properties compared to its phosphonium analogs. Its ability to undergo specific reactions and interact with biomolecules makes it a valuable compound in various research fields.
Properties
IUPAC Name |
2-hydroxyethyl(trimethyl)arsanium;bromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14AsO.BrH/c1-6(2,3)4-5-7;/h7H,4-5H2,1-3H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROAOPYVPUIYJGC-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[As+](C)(C)CCO.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14AsBrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90992465 | |
Record name | (2-Hydroxyethyl)(trimethyl)arsanium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90992465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71802-31-8 | |
Record name | Arsonium, (2-hydroxyethyl)trimethyl-, bromide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071802318 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ANTINEOPLASTIC-278784 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=278784 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (2-Hydroxyethyl)(trimethyl)arsanium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90992465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-hydroxyethyl(trimethyl)arsanium;bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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